![molecular formula C21H21FN2O3S B351564 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 325812-14-4](/img/structure/B351564.png)
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FNPP" and belongs to the class of piperazine derivatives. FNPP has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-Fluoroaniline, 6-Methoxy-2-naphthalenesulfonyl chloride, Piperazine, Triethylamine, Sodium bicarbonate, Methanol, Ethyl acetate, Wate
Reaction
Step 1: 4-Fluoroaniline is reacted with 6-Methoxy-2-naphthalenesulfonyl chloride in the presence of triethylamine to form 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline., Step 2: 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline is then reacted with piperazine in the presence of sodium bicarbonate to form the desired product, 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine., Step 3: The product is then purified using a mixture of methanol, ethyl acetate, and water.
Mecanismo De Acción
The exact mechanism of action of FNPP is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. FNPP has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
FNPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential as an analgesic. FNPP has also been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, FNPP has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPP has several advantages as a research tool. It is relatively easy to synthesize, and it has a wide range of biological activities, making it a versatile compound for testing in various assays. However, there are also some limitations to using FNPP in lab experiments. One of the main limitations is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on FNPP. One area of interest is the development of new drugs based on the structure of FNPP. Researchers are also interested in further exploring the potential therapeutic applications of FNPP, particularly in the treatment of neurological disorders. Additionally, there is a need for further research on the safety and efficacy of FNPP in humans, which may require additional animal studies and clinical trials.
Aplicaciones Científicas De Investigación
FNPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. FNPP has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-27-20-8-2-17-15-21(9-3-16(17)14-20)28(25,26)24-12-10-23(11-13-24)19-6-4-18(22)5-7-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGQOQNEPPRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
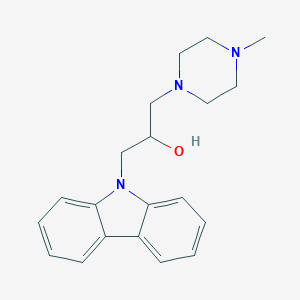
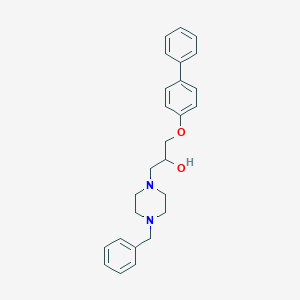
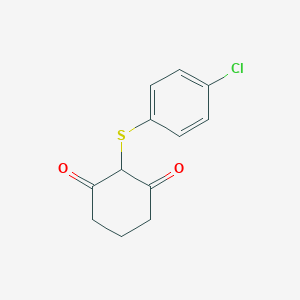
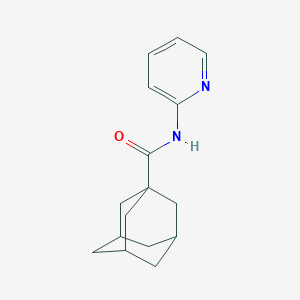
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
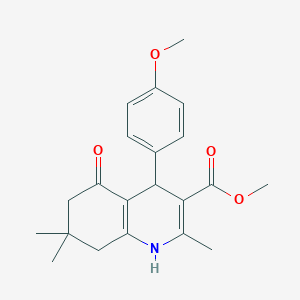

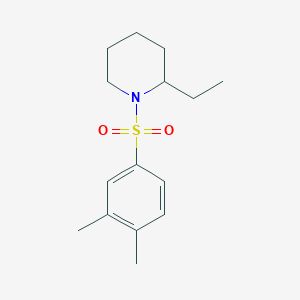

amine](/img/structure/B351587.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)